molecular formula C26H22FN3O3S B2847707 N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894553-91-4

N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2847707
CAS No.: 894553-91-4
M. Wt: 475.54
InChI Key: RLEDGBKRGAAOLO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • A study synthesizing N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives found significant in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential use as an antibacterial agent (Borad et al., 2015).

Anti-Inflammatory Activity

  • Another research synthesized N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, which showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

  • A study on thiazolidine-2,4-dione derivatives, including compounds similar in structure to N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, found they significantly inhibited nitric oxide synthase activity and prostaglandin E(2) production, suggesting their potential as anti-inflammatory agents (Ma et al., 2011).

Anticonvulsant Applications

  • Research involving N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, a compound structurally related to this compound, demonstrated significant anticonvulsant activity in tests, suggesting its potential in treating convulsions (Nath et al., 2021).

Antioxidant Applications

  • A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed that certain derivatives have good antioxidant activity, which could be relevant for applications in oxidative stress-related conditions (Koppireddi et al., 2014).

Cancer Therapeutics

  • Selenium-containing dispiro indolinones, similar in structure to this compound, exhibited considerable in vitro cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Novotortsev et al., 2021).

Antipsychotic Properties

  • A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, indicated their potential as novel antipsychotic agents, suggesting a similar avenue for exploration with this compound (Wise et al., 1987).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-7-12-21(17(2)13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEDGBKRGAAOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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